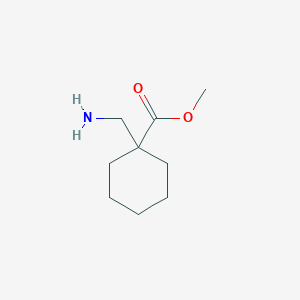

Methyl 1-(aminomethyl)cyclohexanecarboxylate

Description

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a cyclohexane-based ester featuring an aminomethyl substituent.

- Molecular formula: Likely C₉H₁₇NO₂, inferred from ethyl 1-(aminomethyl)cyclohexanecarboxylate (C₁₀H₁₉NO₂; ) by replacing the ethyl group with methyl.

- Functional groups: A methyl ester and a primary amine, making it reactive in hydrolysis, amidation, or protection/deprotection reactions.

- Applications: Similar compounds are intermediates in pharmaceuticals (e.g., Gabapentin analogs; ) or precursors for bioactive molecules ().

Properties

IUPAC Name |

methyl 1-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVKFIYOVXQWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534762 | |

| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99092-04-3 | |

| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99092-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Types of Reactions:

Oxidation: Methyl 1-(aminomethyl)cyclohexanecarboxylate can undergo oxidation reactions to form corresponding oxo compounds.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions[][1].

Major Products:

Oxidation: Formation of oxo compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclohexane derivatives[][1].

Scientific Research Applications

Methyl 1-(aminomethyl)cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Ester Variants

Key Findings :

Substituted Cyclohexane Derivatives

Key Findings :

Unsaturated Ring Analogs

Key Findings :

Pharmacologically Relevant Analogs

Key Findings :

- Gabapentin demonstrates the importance of the aminomethyl-cyclohexane scaffold in neuropathic pain treatment. Its carboxylic acid group enhances water solubility compared to ester analogs .

Biological Activity

Methyl 1-(aminomethyl)cyclohexanecarboxylate (MAC) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of MAC, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with an aminomethyl substituent and a carboxylate ester group. The molecular formula is , and its hydrochloride form has the molecular formula . The presence of the aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity .

The biological activity of MAC is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can participate in hydrogen bonding, which may enhance the binding affinity to various enzymes or receptors. Additionally, MAC may act as a prodrug, undergoing metabolic conversion to yield active forms that exert therapeutic effects .

Key Mechanisms:

- Enzyme Inhibition : MAC has been studied for its potential as an inhibitor in various biochemical pathways. For instance, it has shown promise in inhibiting the fibrinolytic system, which is crucial for regulating blood clotting .

- Substrate Activity : It serves as a substrate in biochemical assays, facilitating studies on enzyme mechanisms and metabolic pathways .

1. Pharmaceutical Applications

MAC has been explored as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its structural features make it a versatile building block for developing new therapeutic agents .

2. Research Studies

Several studies have highlighted the cytotoxic activity of MAC and its derivatives. For instance, research on hybrid peptides containing conformationally constrained versions of MAC demonstrated notable cytotoxic effects against cancer cell lines .

3. Case Studies

- Fibrinolytic System Inhibition : A study demonstrated that MAC derivatives exhibited stronger inhibitory effects on the fibrinolytic system compared to traditional agents like EACA (epsilon-aminocaproic acid). This was evidenced by in vitro tests showing significant inhibition of fibrinolysis in rabbit models .

- Cytotoxicity Testing : In vitro studies using MTT assays revealed that certain MAC derivatives could induce cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MAC, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(aminomethyl)benzoate | Structure | Antimicrobial properties |

| Cyclohexanecarboxylic acid | Structure | Intermediate in organic synthesis |

| Methyl 1-aminocyclopropanecarboxylate | Structure | Plant growth regulation |

MAC stands out due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(aminomethyl)cyclohexanecarboxylate?

The synthesis typically involves multi-step strategies:

- Cyclohexanecarboxylate precursor route : React methyl cyclohexanecarboxylate with aminomethylating agents (e.g., via reductive amination or nucleophilic substitution). For example, methyl cyclohexanecarboxylate can be treated with trimethylaluminum and dimethylamine in benzene under reflux to introduce the aminomethyl group .

- Boc-protection strategy : Use tert-butoxycarbonyl (Boc) to protect the amine during synthesis. For instance, tert-butyl ((1-aminocyclohexyl)methyl)carbamate intermediates can be synthesized and later deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) .

- Reductive methods : LiAlH4 reduction of ester derivatives (e.g., methyl 1-((2-bromocyclohex-1-enyl)methyl)cyclohexanecarboxylate) to yield target compounds .

Q. How is this compound characterized using spectroscopic methods?

Q. What safety precautions are critical when handling this compound?

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases due to risk of ester hydrolysis or exothermic reactions .

- Handling : Use PPE (gloves, goggles) in a fume hood. If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water .

- Storage : Keep in a cool, dry place away from ignition sources (flash point ~70°C) .

Advanced Research Questions

Q. How can diastereoselectivity challenges in synthesizing derivatives be addressed?

- Chiral catalysts : Use enantioselective catalysts (e.g., ceric ammonium nitrate, CAN) to control stereochemistry during cycloaddition reactions, as demonstrated in dihydrofuran syntheses .

- Steric effects : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor axial or equatorial positioning of the aminomethyl group on the cyclohexane ring .

- Computational modeling : Pre-screen reaction pathways using DFT calculations to predict steric and electronic influences on selectivity .

Q. What computational methods are suitable for analyzing conformational stability?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate cyclohexane ring puckering and substituent interactions. Compare energy barriers for chair vs. boat conformers .

- Molecular dynamics (MD) simulations : Simulate solvation effects (e.g., in DCM or water) to assess stability under experimental conditions .

- Docking studies : Predict binding affinities with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions with the aminomethyl and ester groups .

Q. How can contradictions in experimental data (e.g., reaction yields) be resolved?

- Controlled variable testing : Systematically vary parameters (e.g., reaction time, temperature, catalyst loading) to identify outliers. For example, LiAlH4 reductions may require strict anhydrous conditions to avoid side reactions .

- Reproducibility checks : Cross-validate results using alternative synthetic routes (e.g., Boc-protection vs. direct amination) .

- Analytical validation : Use HPLC or GC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis byproducts) that skew yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.